molecular formula C11H19NO4 B1523065 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid CAS No. 1152845-51-6

2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid

Cat. No.: B1523065
CAS No.: 1152845-51-6
M. Wt: 229.27 g/mol
InChI Key: JEXGOOAPTSDTCD-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid, commonly referred to as Boc-CPPA, is an amino acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a cyclopropyl group and a tert-butoxycarbonyl (Boc) protecting group, which influence its chemical reactivity and biological interactions.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1152845-51-6

Biological Activity Overview

Boc-CPPA has been studied for various biological activities, including its role in enzyme inhibition, potential anti-inflammatory effects, and its utility in drug design. The following sections summarize key findings from recent research.

Enzyme Inhibition

Research indicates that Boc-CPPA can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds similar to Boc-CPPA exhibit inhibitory effects on enzymes such as serine proteases and metalloproteinases, which are crucial in various physiological processes including inflammation and tissue remodeling .

Anti-inflammatory Effects

Boc-CPPA has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can modulate the expression of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. For example, it was observed to downregulate TNF-alpha and IL-6 levels in macrophage cultures .

Case Studies

  • Case Study on Enzyme Activity :
    A study conducted by Tehranchian et al. (2011) explored the synthesis of related compounds and their biological activities. The results indicated that Boc-CPPA derivatives showed significant inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
  • Anti-inflammatory Research :
    In a separate investigation, Boc-CPPA was tested in a murine model of acute inflammation. The compound significantly reduced paw edema when administered prior to inflammation induction, highlighting its potential therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC11_{11}H19_{19}NO4_4
Molecular Weight229.28 g/mol
CAS Number1152845-51-6
Melting PointNot reported
SolubilitySoluble in DMSO
Biological ActivityObservations
Enzyme InhibitionSignificant MMP inhibition observed
Anti-inflammatoryReduced cytokine levels in macrophages

Properties

IUPAC Name

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(4,8(13)14)7-5-6-7/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXGOOAPTSDTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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